molecular formula C20H16FN7OS B1150100 INCB054329

INCB054329

Numéro de catalogue B1150100
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to this compound treatment with IC50 values below 500 nM in cell proliferation assays. This compound down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. This compound as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

Applications De Recherche Scientifique

1. Application in Myeloma Cells

INCB054329 has shown preclinical effectiveness in treating multiple myeloma. It suppresses the expression of cancer-related genes like c-MYC, FGFR3, and NSD2/MMSET/WHSC1. The drug sensitizes myeloma cells to other treatments, like fibroblast growth factor receptor inhibitors and JAK inhibitors, due to its impact on cell signaling pathways (Stubbs et al., 2018).

2. Treatment of Advanced Malignancies

This compound has been investigated in clinical trials for advanced malignancies. It showed pharmacokinetic differences compared to other BET inhibitors and presented exposure-dependent thrombocytopenia as a limiting factor. This study provided insights into optimizing dosing strategies for better therapeutic outcomes (Falchook et al., 2019).

3. Phase 1/2 Clinical Study

A Phase 1/2 study of this compound in patients with advanced malignancies demonstrated its safety and tolerability. The study also provided valuable pharmacokinetic and pharmacodynamic data, although dose-limiting toxicities were noted at higher doses. Some patients showed response to the treatment, indicating its potential effectiveness (Falchook et al., 2018).

4. Efficacy in Lymphoma Models

This compound has shown efficacy in preclinical lymphoma models. It inhibited the growth of Hodgkin and non-Hodgkin lymphoma cell lines and showed enhanced anti-tumor efficacy when combined with other agents like bendamustine and PI3Kδ inhibitors (Stubbs et al., 2016).

5. Potential in Acute Myeloid Leukemia (AML)

In AML cell lines, this compound induced apoptosis and cell cycle arrest, showing promise as a treatment option. It also primed AML cells for apoptosis when combined with Venetoclax, a BCL-2 inhibitor, suggesting its potential in combination therapy for AML (Ramsey et al., 2018).

6. Colorectal Cancer Models

This compound displayed efficacy in colorectal cancer models both as a single agent and in combination with other targeted agents. It synergistically interacted with MEK inhibitors, suggesting its potential use in combination therapies for colorectal cancer treatment (Liu et al., 2015).

Propriétés

Formule moléculaire

C20H16FN7OS

Apparence

Solid powder

Synonymes

INCB054329;  INCB-054329;  INCB 054329.; none

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.